N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a butyl group, a chlorophenyl group, and an imidazo-thiazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
This compound, being an imidazothiazole derivative, stimulates the nuclear translocation of CAR . This translocation is a crucial step in the activation of CAR, which subsequently binds to response elements on DNA, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR influences various biochemical pathways. It primarily affects the metabolism and transport of drugs and other xenobiotics . Additionally, thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence these properties and thus the bioavailability of the compound.
Result of Action
The activation of CAR by this compound can lead to the transcription of genes that encode for enzymes and transporters involved in drug metabolism and transport . This can result in changes at the molecular and cellular levels, potentially influencing the body’s response to various drugs and xenobiotics . Thiazole derivatives have also been associated with a range of biological activities, suggesting that this compound may have multiple effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other substances, such as drugs or xenobiotics, could influence the compound’s efficacy through competitive or noncompetitive interactions at the target site .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazoles interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that imidazo[2,1-b]thiazoles can have potent effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of appropriate precursors such as 2-aminothiazole and α-haloketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Butyl Group: The butyl group is typically introduced through alkylation reactions using butyl halides in the presence of a strong base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted imidazo[2,1-b][1,3]thiazole derivatives
Scientific Research Applications
N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be compared with other similar compounds such as:
N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity and chemical reactivity.
N-butyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide: Contains a methyl group instead of chlorine, potentially affecting its pharmacokinetic properties.
N-butyl-2-[6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide: The presence of a nitro group can significantly change its electronic properties and biological interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications.
Properties
IUPAC Name |
N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-2-3-8-19-16(22)9-14-11-23-17-20-15(10-21(14)17)12-4-6-13(18)7-5-12/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNVMDBRJCKKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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